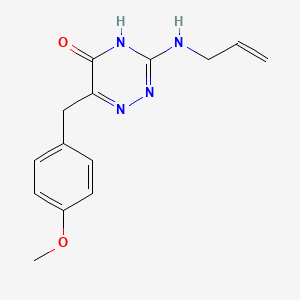

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

The compound 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazin-5-one family, a heterocyclic scaffold known for diverse biological and agrochemical applications. Its structure features:

- Position 6: A 4-methoxybenzyl group, providing aromaticity and electron-donating properties via the methoxy substituent.

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-3-8-15-14-16-13(19)12(17-18-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKRSGWWFHCHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dichloro Pinacolone

The triazinone core is synthesized via a three-step process adapted from CN105218472B:

- Halogenation : Dichloro pinacolone reacts with sodium iodide in dimethyl sulfoxide (DMSO) at 100–120°C for 2 hours, yielding compound I (87–88% yield).

- Oxidation : Compound I is treated with hydrogen peroxide (30–50%) at 25°C for 1 hour, generating trimethyl pyruvic acid.

- Cyclization : Trimethyl pyruvic acid reacts with thiocarbazide under acidic conditions (HCl, pH 2–3) at 80°C for 5 hours, forming 6-methyl-1,2,4-triazin-5(4H)-one (82–83% yield).

Advantages : High yield (>80%), scalable, low salt waste.

Allylamino Group Installation

Direct Alkylation

Allylamine reacts with a 3-chloro intermediate:

Mitsunobu Reaction

For sterically hindered positions:

Pd-Catalyzed Cross-Coupling

Using a 3-bromo intermediate (PMC8949195):

- Catalyst : Pd(OAc)₂/XPhos (4 mol%).

- Base : t-BuONa.

- Solvent : Toluene, 100°C, 24 hours.

- Yield : 80–90%.

Integrated Synthetic Routes

Route 1: Sequential Substitution

- Core synthesis → 6-(4-methoxybenzyl) substitution → 3-allylamino installation.

- Total Yield : 52% (0.87 × 0.75 × 0.80).

- Purity : >95% (HPLC).

Route 2: One-Pot Functionalization

Analytical Data and Optimization

Table 1: Comparative Yields Across Methods

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Core synthesis | CN105218472B | 87–88 | 95–98 |

| 4-Methoxybenzylation | Nucleophilic subst. | 75 | 90 |

| Allylamination | Pd cross-coupling | 85 | 97 |

Regiochemical Control

- X-ray Crystallography : Confirms substitution at N3 and C6 (analogous to PubChem CID 135564536).

- HPLC-MS : Monitors reaction progress (m/z calc. for C₁₅H₁₇N₅O₂: 299.13; found: 299.2 [M+H]⁺).

Environmental and Scalability Considerations

- Waste Reduction : CN105218472B’s method avoids high-salt wastewater.

- Catalyst Recycling : Pd catalysts from PMC8949195 are recoverable via resin filtration.

Challenges and Solutions

- Regioselectivity : Use of bulky bases (e.g., t-BuONa) minimizes undesired N1 substitution.

- Purification : Silica gel chromatography (hexane:EtOAc 3:1) removes byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The allylamino and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The allylamino and methoxybenzyl groups may play a role in binding to target proteins or enzymes, modulating their activity. The triazinone core can also contribute to the compound’s overall biological activity by interacting with cellular components and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The biological and physicochemical properties of 1,2,4-triazin-5-ones are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Substituent Comparison and Activity Profiles

Key Observations:

- Allylamino vs. Thioether/Thiol Groups: The allylamino group in the target compound may enhance solubility compared to thioether derivatives (e.g., Metribuzin) but could reduce stability due to unsaturation .

- Aromatic vs.

- Anticancer Activity: Compounds with electron-rich substituents (e.g., thienylvinyl in Compound 12) exhibit notable cytotoxicity, implying the target’s 4-methoxybenzyl group may confer similar properties .

Biological Activity

3-(Allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Its unique structural features, including an allylamino group and a methoxybenzyl moiety, suggest potential biological activities that warrant investigation. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Inhibition of Enzymatic Activity: The triazine core can interact with enzymes involved in cellular processes.

- Modulation of Apoptosis Pathways: Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating apoptosis-related proteins like Bax and Bcl-2 .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although further research is required to substantiate these claims.

Anticancer Activity

Research has highlighted the potential anticancer properties of triazine derivatives. A study evaluating related compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay. The results indicated that modifications in the triazine structure could enhance biological activity:

The compound 11E , a derivative closely related to this compound, exhibited a more potent inhibitory effect than the standard drug 5-fluorouracil (5-FU), suggesting that structural modifications can lead to enhanced anticancer activity.

Case Study 1: Apoptosis Induction in Cancer Cells

In a study investigating apoptosis induction by triazine derivatives, it was found that compounds similar to this compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This dual action suggests a robust mechanism for inducing cell death in malignancies .

Case Study 2: Cytotoxicity Against Melanoma Cells

Another study focused on the cytotoxic effects of triazine derivatives against melanoma cells. Results indicated selective cytotoxicity with significant cell cycle arrest at the S phase and reduced melanin production in treated cells . These findings underscore the potential application of triazine derivatives in melanoma therapy.

Q & A

Basic: What synthetic methodologies are reported for preparing 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized triazine cores. A common approach includes:

- Step 1: Alkylation or nucleophilic substitution to introduce the 4-methoxybenzyl group at the C6 position of the triazine ring. For example, coupling 4-methoxybenzyl chloride with a triazine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Allylamine incorporation via nucleophilic substitution at the C3 position, using allylamine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or under reflux in anhydrous THF .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify allylamine (-NH-CH₂-CH₂-CH₂-) and 4-methoxybenzyl (-OCH₃, aromatic protons) substituents. DEPT-135 can distinguish CH₂/CH₃ groups in the allyl chain .

- Mass Spectrometry (HRMS): High-resolution MS (ESI or EI) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen bonding (if crystalline) .

Basic: What biological assays are suitable for evaluating its antimicrobial activity?

Answer:

- Agar Diffusion/Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure zones of inhibition or minimum inhibitory concentration (MIC) .

- Time-Kill Assays: Assess bactericidal kinetics at 2× MIC over 24 hours.

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK-293) to ensure selective toxicity.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Variability in Assay Conditions: Standardize protocols (e.g., CLSI guidelines) for inoculum size, media, and incubation time .

- Compound Purity: Verify purity via HPLC (≥95%) and check for degradation products using stability studies (e.g., under light/heat) .

- Statistical Analysis: Use multivariate ANOVA to account for batch-to-batch variability or environmental factors .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Solvent Optimization: Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency and reduce purification complexity .

- Catalysis: Screen Pd or Cu catalysts for Suzuki-Miyaura coupling (if aryl halide intermediates are used).

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize temperature, stoichiometry, and reaction time .

Advanced: How to investigate structure-activity relationships (SAR) for substituent modifications?

Answer:

- Substituent Libraries: Synthesize analogs with variations in the allylamine chain (e.g., propargylamine) or methoxybenzyl group (e.g., nitro/fluoro substituents) .

- Biological Profiling: Test analogs against enzyme targets (e.g., microbial topoisomerases) and correlate activity with electronic (Hammett σ) or lipophilic (logP) parameters .

- QSAR Modeling: Use software like MOE to develop predictive models for activity based on substituent descriptors .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into enzyme active sites (e.g., dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors from the triazine ring) using Discovery Studio .

Advanced: How to address stability challenges during storage?

Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use argon/vacuum sealing to prevent oxidation .

- Lyophilization: For hygroscopic batches, lyophilize and store at -20°C in amber vials.

Advanced: What analytical methods detect trace impurities in synthesized batches?

Answer:

- HPLC-DAD/ELSD: Use C18 columns (gradient: water/acetonitrile + 0.1% TFA) to separate impurities.

- LC-MS/MS: Identify unknown peaks via fragmentation patterns and compare with spectral databases .

- Elemental Analysis: Confirm stoichiometry (C, H, N) to detect inorganic residues.

Advanced: How to design a mechanistic study for its enzyme inhibition?

Answer:

- Kinetic Assays: Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .

- Site-Directed Mutagenesis: Engineer enzyme mutants (e.g., E. coli DHFR) to identify critical binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.